molecular formula C9H10F3N B12341489 N,4-dimethyl-3-(trifluoromethyl)aniline

N,4-dimethyl-3-(trifluoromethyl)aniline

Cat. No.: B12341489
M. Wt: 189.18 g/mol
InChI Key: ANQCMSZQQLOCJJ-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethyl group at the 3-position and two methyl groups at the nitrogen and 4-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-dimethyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group and methyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N,4-dimethyl-3-(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein interactions, where the compound’s unique structure can provide insights into biological mechanisms.

    Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: In the production of specialty chemicals, dyes, and polymers, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism by which N,4-dimethyl-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(trifluoromethyl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Methyl-3-(trifluoromethyl)aniline: Lacks the dimethylamino group, resulting in different chemical properties and uses.

    3-Trifluoromethylaniline: A simpler structure with only the trifluoromethyl group, used in different contexts compared to N,4-dimethyl-3-(trifluoromethyl)aniline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications requiring enhanced performance and stability.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,4-dimethyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3

InChI Key

ANQCMSZQQLOCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC)C(F)(F)F

Origin of Product

United States

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